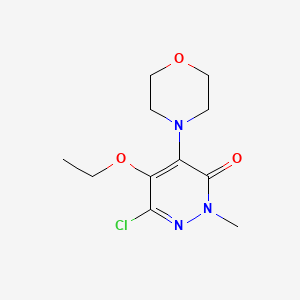

6-Chloro-5-ethoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one

Description

Properties

CAS No. |

61365-90-0 |

|---|---|

Molecular Formula |

C11H16ClN3O3 |

Molecular Weight |

273.71 g/mol |

IUPAC Name |

6-chloro-5-ethoxy-2-methyl-4-morpholin-4-ylpyridazin-3-one |

InChI |

InChI=1S/C11H16ClN3O3/c1-3-18-9-8(15-4-6-17-7-5-15)11(16)14(2)13-10(9)12/h3-7H2,1-2H3 |

InChI Key |

LQDHCOWTIXVHJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

*Calculated based on molecular formula.

Key Observations:

- Ethoxy vs.

- Substituent Position : The morpholine group at position 4 (target) versus position 5 (4-methoxy analog) alters electronic distribution and steric interactions, impacting binding to biological targets .

- Hydrophobic Groups : Phenyl () and cyclohexyloxy () substituents enhance hydrophobicity, favoring membrane interaction but risking solubility issues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-5-ethoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example, analogous pyridazinone derivatives are synthesized via hydrazine-mediated cyclization or Pd-catalyzed cross-coupling (e.g., Negishi coupling for brominated intermediates) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction kinetics .

- Catalyst systems : Tri(2-furyl)phosphine-Pd complexes enhance yields in halogenated pyridazinones .

- Purification : Column chromatography (hexane/ethyl acetate gradients) effectively isolates the target compound .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR : Analyze characteristic peaks (e.g., morpholine N–H stretch at ~3300 cm⁻¹, pyridazinone carbonyl at ~1680 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. What standard biological assays are suitable for initial pharmacological screening of pyridazinone derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or cyclooxygenases using fluorometric/colorimetric substrates .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory models : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density (e.g., chlorophenyl group’s electrophilic sites) .

- Docking studies : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2 or EGFR kinases) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in crystallographic data, such as disordered morpholine rings or solvent occupancy?

- Methodological Answer :

- Refinement protocols : Apply SHELXL restraints for disordered atoms and anisotropic displacement parameters .

- Solvent masking : Use Olex2 or PLATON to model unresolved electron density .

- Validation tools : Check with checkCIF for ADPs and bond-length outliers .

Q. How does the electronic effect of the 5-ethoxy and 4-morpholinyl substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Hammett analysis : Quantify substituent effects on reaction rates (σ⁺ values for ethoxy: -0.24) .

- Directed metalation : Use LiTMP to deprotonate position 6, followed by electrophilic quenching .

- Cross-coupling : Suzuki-Miyaura at C4 (activated by morpholine’s electron-donating effect) .

Comparative Analysis

Q. How do structural modifications (e.g., chloro vs. bromo, ethoxy vs. methoxy) alter biological activity in pyridazinones?

- Methodological Answer :

- SAR Table :

| Substituent | Activity Trend (IC₅₀) | Reference |

|---|---|---|

| 5-Ethoxy | COX-2 inhibition ↑ | |

| 6-Bromo | Cytotoxicity ↑ (vs. Cl) |

- Rationale : Bulkier ethoxy enhances hydrophobic binding; bromo increases electrophilicity for covalent inhibition .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility profiles (e.g., ethanol vs. aqueous buffers)?

- Methodological Answer :

- Solubility assays : Use shake-flask method with HPLC quantification under standardized pH/temperature .

- Co-solvent systems : Test PEG-400 or cyclodextrins to improve aqueous solubility .

- Purity checks : Confirm absence of hygroscopic impurities via DSC/TGA .

Application-Specific Considerations

Q. What radiolabeling approaches (e.g., ¹⁸F) are feasible for developing diagnostic probes based on this scaffold?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.